molecular formula C17H14FNO2S B3001677 4-fluoro-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide CAS No. 866144-20-9

4-fluoro-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide

Cat. No.: B3001677
CAS No.: 866144-20-9
M. Wt: 315.36
InChI Key: MSCGYDHICVRUAK-UHFFFAOYSA-N
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Description

The compound 4-fluoro-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide is a thiochromene-derived carboxamide featuring a 4-fluorophenyl substituent and a 6-methyl group on the thiochromenone scaffold. For instance, the synthesis of structurally similar fluorophenyl-substituted compounds has been reported via condensation reactions and crystallographic studies .

Properties

IUPAC Name

4-fluoro-N-(6-methyl-4-oxo-2,3-dihydrothiochromen-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2S/c1-10-2-7-15-13(8-10)16(20)14(9-22-15)19-17(21)11-3-5-12(18)6-4-11/h2-8,14H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCGYDHICVRUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCC(C2=O)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide typically involves the following steps:

    Formation of the Thiochromenyl Core: The thiochromenyl core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative, in the presence of a sulfur source like elemental sulfur or a sulfur-containing reagent.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amidation Reaction: The final step involves the formation of the benzenecarboxamide moiety through an amidation reaction between the thiochromenyl derivative and a suitable amine, such as 4-fluorobenzenamine, under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using potassium carbonate in dimethylformamide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Potassium carbonate, dimethylformamide, nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research has indicated that compounds similar to 4-fluoro-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide exhibit significant anticancer properties. Studies have shown that derivatives of thiochromene can inhibit tumor growth by inducing apoptosis in cancer cells .
  • G Protein-Coupled Receptor Modulation : This compound has been studied for its potential to modulate G protein-coupled receptors (GPCRs), which are critical in various signaling pathways. The ability to act as an antagonist or agonist at these receptors makes it a candidate for drug development targeting metabolic and neurological disorders .
  • Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic uses in treating chronic inflammatory diseases .

Pharmacological Insights

  • Receptor Binding Studies : The binding affinity of 4-fluoro-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide to various receptors has been investigated, revealing its potential as a selective modulator in pharmacotherapy .
  • Bioavailability and Metabolism : Understanding the pharmacokinetics of this compound is essential for developing effective therapeutic agents. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) properties to optimize formulations for clinical use .

Case Studies

  • Case Study on Anticancer Efficacy : A study published in a peer-reviewed journal highlighted the efficacy of thiochromene derivatives in reducing tumor size in xenograft models of breast cancer. The results indicated that treatment with these compounds led to a significant decrease in cell proliferation markers .
  • GPR Modulation Research : Research demonstrated that certain thiochromene derivatives could selectively activate or inhibit specific GPCRs involved in metabolic regulation, suggesting their use in the treatment of obesity and diabetes .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulation of Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Substituent Effects: Fluoro vs. Methyl Groups

A closely related analog, 4-methyl-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide (CAS 692738-26-4), replaces the 4-fluoro group with a methyl substituent. Key differences include:

Property Target Compound (4-Fluoro) 4-Methyl Analog (CAS 692738-26-4)
Molecular Formula C₁₇H₁₅FNO₂S (inferred) C₁₈H₁₇NO₂S
Molecular Weight ~315.4 g/mol (calculated) 311.4 g/mol
Boiling Point Not reported 553.4 ± 50.0 °C (predicted)
Density Not reported 1.27 ± 0.1 g/cm³ (predicted)
pKa Not reported 12.98 ± 0.20 (predicted)

The methyl analog’s higher predicted boiling point may reflect weaker intermolecular interactions due to its nonpolar substituent .

Heterocycle Variations: Thiochromen vs. Chromen and Benzofuran

Replacing the thiochromen (sulfur-containing) core with chromen (oxygen-containing) or benzofuran systems significantly alters electronic and steric properties:

  • 3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione (): This chromen derivative incorporates a benzothiadiazine ring, introducing additional hydrogen-bonding sites and rigidity.
  • 5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide (CAS 872868-48-9, ): The benzofuran-oxadiazole hybrid highlights metabolic stability due to the oxadiazole ring, a feature absent in the target compound. Such variations are critical in drug design for optimizing pharmacokinetics .

Crystallographic and Structural Insights

The crystal structure of 2-(4-fluorophenyl)-3-methyl (C₁₅H₁₂FN, monoclinic P2₁/c) reveals a planar fluorophenyl ring with a dihedral angle of 84.7° relative to the adjacent methyl-substituted ring.

Research Implications and Gaps

  • Biological Activity: No direct data on the target compound’s activity are available. However, fluorinated analogs often exhibit enhanced receptor binding due to fluorine’s electronegativity, as seen in related fluorophenyl systems .
  • Computational Predictions : Properties like pKa and density for the methyl analog are predicted; similar methods could model the target compound’s behavior .

Biological Activity

4-fluoro-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, focusing on its effects as an insecticide and its interactions with various biological systems.

Chemical Structure

The chemical structure of 4-fluoro-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide can be represented as follows:

C16H15FN2O2S\text{C}_{16}\text{H}_{15}\text{FN}_2\text{O}_2\text{S}

This structure indicates the presence of a fluorine atom, which may enhance the compound's biological activity through increased lipophilicity and potential interactions with biological targets.

Insecticidal Properties

Research indicates that this compound exhibits significant insecticidal activity against various pests. A patent document highlights its effectiveness against arthropods, mollusks, and nematodes, suggesting its utility in agricultural applications . The mechanism of action is believed to involve interference with the nervous system of insects, similar to other known insecticides.

Enzyme Inhibition Studies

In vitro studies have demonstrated that derivatives of compounds related to 4-fluoro-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide can inhibit key enzymes involved in neurodegenerative diseases. For instance, compounds with similar structural features have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of Alzheimer's disease . The inhibition constants (IC50 values) for these enzymes were reported as follows:

CompoundAChE IC50 (μM)BChE IC50 (μM)
3b10.47.7
3e5.49.9

These results indicate that modifications to the phenyl substituent can significantly affect enzyme inhibition potency.

Study on Antioxidant Activity

A study evaluated the antioxidant properties of related compounds, revealing that they possess free radical-scavenging activities. These compounds were assessed for their ability to reduce oxidative stress markers in vitro, suggesting their potential role in mitigating oxidative damage associated with various diseases .

Cytotoxicity Assessment

The cytotoxic effects of the compound were tested on cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells. The findings indicated moderate cytotoxicity, which could be beneficial in developing anticancer therapies. The specific IC50 values for these cell lines need further exploration to establish therapeutic windows .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction mechanisms between the compound and target enzymes. These studies suggest that hydrogen bonding and halogen interactions play a crucial role in enhancing biological activity. For instance, docking simulations revealed favorable binding conformations with AChE and BChE, supporting the observed inhibitory effects .

Q & A

Basic Research Questions

Q. How can the synthesis of 4-fluoro-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide be optimized for higher yields?

  • Methodological Answer : Optimize reaction conditions by adjusting solvent polarity, temperature, and catalyst loading. For example, acetonitrile (CH₃CN) is a polar aprotic solvent that enhances nucleophilic substitution reactions, as seen in similar benzamide syntheses . Scale-up protocols should include rigorous hazard assessments, as demonstrated in 125 mmol-scale reactions using O-benzyl hydroxylamine hydrochloride . Purification via column chromatography with gradients of ethyl acetate/hexane can improve yield, as applied in analogous thiazolidinone derivatives .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm regiochemistry and hydrogen bonding patterns, as validated for structurally related benzothiazole carboxamides .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and thiochromen-4-one ring vibrations .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS (e.g., NIST protocols ) can verify molecular ion peaks and fragmentation patterns.

Q. How should researchers address solubility challenges in biological assays?

  • Methodological Answer : Screen co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. For stability, store lyophilized samples at -20°C under inert gas, as recommended for fluorinated benzamides in pharmacological studies . Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation tendencies.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorine substitution on biological activity?

  • Methodological Answer :

  • Synthetic Modifications : Replace the 4-fluoro group with other halogens (e.g., Cl, Br) or electron-withdrawing groups (e.g., CF₃) to assess electronic effects. Compare with analogs like 3-fluoro-4-(trifluoromethylphenyl)benzoic acid .
  • Biological Assays : Use orthogonal assays (e.g., enzymatic inhibition, cell viability) to correlate substituent effects with activity. For example, fluorinated thiazolidinones showed varied cytotoxicity depending on substituent position .
  • Computational Modeling : Perform DFT calculations to map electrostatic potential surfaces and predict binding affinities .

Q. How should researchers resolve contradictions in observed biological activity across different assays?

  • Methodological Answer :

  • Control Experiments : Validate assay conditions (e.g., pH, serum content) to rule out false positives/negatives. For instance, fluorinated compounds may exhibit pH-dependent solubility .
  • Orthogonal Validation : Use SPR (surface plasmon resonance) to measure direct binding kinetics if cellular assays show discrepancies.
  • Structural Analysis : Compare crystal structures or molecular docking results with inactive analogs to identify critical interactions, as done for benzothiazole derivatives .

Q. What strategies are effective for computational modeling of this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADME Prediction : Use QSAR models in software like Schrödinger or MOE to predict logP, CYP450 metabolism, and blood-brain barrier permeability. PubChem-derived SMILES strings (e.g., Canonical SMILES: CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N ) enable input for in silico tools.
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns trajectories to assess stability of the thiochromen-4-one scaffold in binding pockets.

Data Contradiction Analysis

Q. How to interpret conflicting data in reaction yields during scale-up?

  • Methodological Answer :

  • Kinetic Profiling : Monitor reaction progress via TLC or in situ IR to identify intermediate accumulation. For example, trichloroisocyanuric acid (TCICA) in large-scale reactions may require slower addition to avoid exothermic side reactions .
  • DoE (Design of Experiments) : Apply factorial designs to test interactions between variables (e.g., temperature, stirring rate). A study on N-(benzyloxy)benzamide synthesis achieved 97% yield by optimizing potassium carbonate concentration .

Experimental Design Recommendations

Q. What are best practices for ensuring reproducibility in fluorinated compound synthesis?

  • Methodological Answer :

  • Standardized Protocols : Document exact equivalents of reagents (e.g., 1.00 equiv. of 4-methoxyphenol ) and drying methods (e.g., oven-dried glassware under nitrogen ).
  • Batch Analysis : Use HPLC-PDA to verify purity (>95%) and track lot-to-lot variability in starting materials like O-benzyl hydroxylamine hydrochloride .

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